(E)-N''-(6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)-N-(4-ETHOXYPHENYL)GUANIDINE
Description
(E)-N’'-(6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)-N-(4-ETHOXYPHENYL)GUANIDINE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a sulfanyl methyl group, and a dihydropyrimidinone core
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]-1-(4-ethoxyphenyl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2S/c1-2-28-16-7-5-14(6-8-16)23-19(22)26-20-24-15(11-18(27)25-20)12-29-17-9-3-13(21)4-10-17/h3-11H,2,12H2,1H3,(H4,22,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJRRKZANQRICG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’'-(6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)-N-(4-ETHOXYPHENYL)GUANIDINE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrimidinone core, followed by the introduction of the chlorophenyl and sulfanyl methyl groups. The final step involves the addition of the ethoxyphenyl guanidine moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-N’'-(6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)-N-(4-ETHOXYPHENYL)GUANIDINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted phenyl derivatives.
Scientific Research Applications
(E)-N’'-(6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)-N-(4-ETHOXYPHENYL)GUANIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N’'-(6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)-N-(4-ETHOXYPHENYL)GUANIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **(E)-N’'-(6-{[(4-BROMOPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)-N-(4-ETHOXYPHENYL)GUANIDINE
- **(E)-N’'-(6-{[(4-METHOXYPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)-N-(4-ETHOXYPHENYL)GUANIDINE
Uniqueness
The uniqueness of (E)-N’'-(6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)-N-(4-ETHOXYPHENYL)GUANIDINE lies in its specific structural features, such as the chlorophenyl group and the ethoxyphenyl guanidine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
